N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The trifluoromethyl group is an electron-withdrawing group, which could have significant effects on the chemical behavior of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups present in the molecule. For example, the trifluoromethyl group can participate in various reactions such as trifluoromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is known to have a strong electron-withdrawing effect, which could influence properties such as polarity and reactivity .Scientific Research Applications
Alzheimer's Disease Research
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide derivatives, such as [18F]FDDNP, have been utilized in positron emission tomography (PET) to noninvasively monitor the development of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This research aids in the diagnostic assessment and treatment monitoring of Alzheimer's, showcasing the compound's potential in neuroimaging applications (Shoghi-Jadid et al., 2002).
Polymerization Catalysis
This compound derivatives have been explored in the context of ethylene polymerization catalyzed by neutral Ni(II) complexes derived from bulky anilinotropone ligands. This research highlights the compound's role in producing branched polyethylenes, indicating its importance in the development of new catalytic systems for polymer production (Jenkins & Brookhart, 2004).
Organic Electronics
The electron-transporting capabilities of naphthylamine-based compounds, including derivatives of this compound, have been investigated for their potential application in organic light-emitting diodes (OLEDs). These studies provide insights into the design of materials with enhanced performance in electronic devices (Tse, Kwok, & So, 2006).
Environmental Science
Research into the mode of action of related naphthylamine compounds in plants suggests potential environmental implications. Such studies contribute to understanding the phytotoxic properties and environmental fate of these compounds, informing safer chemical design and environmental protection strategies (Altenburger et al., 2006).
Mechanism of Action
Target of Action
The primary target of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide is the Androgen receptor . The Androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
It is known that many similar compounds work by binding to their target receptors and modulating their activity . This can result in changes to the function of the receptor and downstream effects on cellular processes .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to androgen receptor signaling . This could have downstream effects on a variety of cellular processes, including cell growth and differentiation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Modulation of androgen receptor activity can have wide-ranging effects, potentially impacting cell growth, differentiation, and other processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its target and exerts its effects .
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2/c21-20(22,23)15-10-8-14(9-11-15)18(25)12-24-19(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,25H,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJQBCLRMYONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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